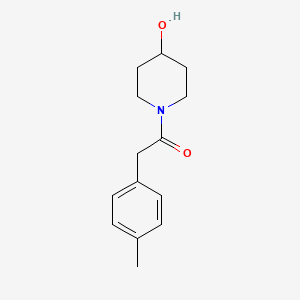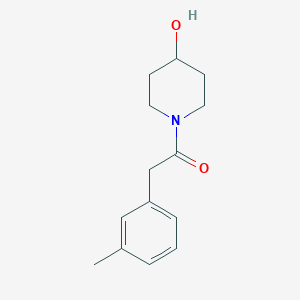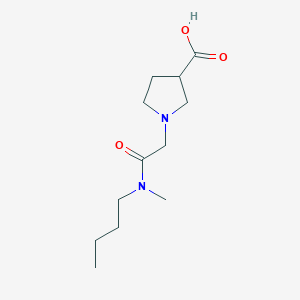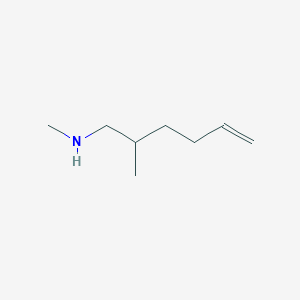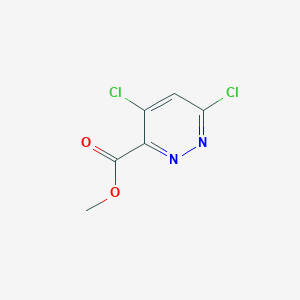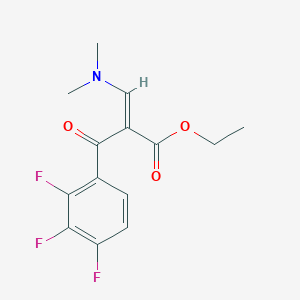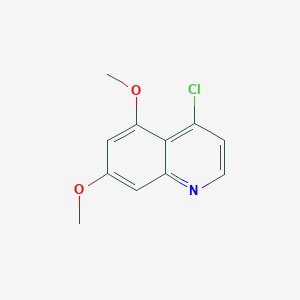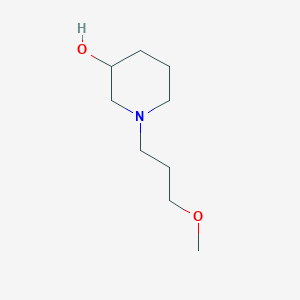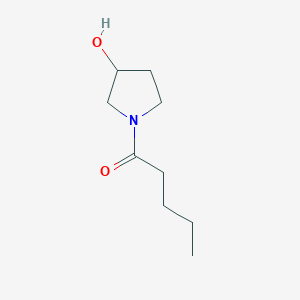
4-Chloro-2-fluoro-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-fluoro-6-methylaniline is an aromatic amine with the molecular formula C7H7ClFN It is characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring, along with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-6-methylaniline typically involves the introduction of the chloro, fluoro, and methyl groups onto the benzene ring, followed by the introduction of the amino group. One common method is the nitration of a suitable precursor, followed by reduction to the corresponding aniline. For example, starting from 2-fluoro-4-methylaniline, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and amination reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The specific methods may vary depending on the scale of production and the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-fluoro-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
N-chlorosuccinimide (NCS): Used for chlorination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
4-Chloro-2-fluoro-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-fluoro-6-methylaniline depends on its specific application. In chemical reactions, the amino group can act as a nucleophile, participating in various substitution and coupling reactions. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparación Con Compuestos Similares
2-Chloro-4-fluoro-6-methylaniline: Similar structure with different positions of chlorine and fluorine atoms.
2-Fluoro-4-methylaniline: Lacks the chlorine substituent.
Uniqueness: 4-Chloro-2-fluoro-6-methylaniline is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methyl) groups can lead to unique reactivity patterns compared to other similar compounds.
Propiedades
IUPAC Name |
4-chloro-2-fluoro-6-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVNAPZGYWRKSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
